molecular formula C19H22Cl2N6O2 B2653686 7-(2,4-dichlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 878431-86-8

7-(2,4-dichlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2653686
M. Wt: 437.33
InChI Key: FFTXYWNVZHYJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,4-dichlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22Cl2N6O2 and its molecular weight is 437.33. The purity is usually 95%.
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Scientific Research Applications

Receptor Ligand Potential in Neuropsychiatric Disorders

A study on 8-aminoalkyl derivatives of purine-2,6-dione demonstrated the potential of these compounds as receptor ligands with psychotropic activity. The research focused on their affinity and selectivity profile for serotonin (5-HT) receptors, including 5-HT1A, 5-HT2A, and 5-HT7, which are critical in the development of anxiolytic and antidepressant drugs. One particular compound displayed an antidepressant-like effect in animal models, highlighting the therapeutic potential of these derivatives in treating depression and anxiety disorders (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Agents

Another study synthesized 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties, aiming to discover new analgesic and anti-inflammatory agents. The compounds exhibited significant analgesic activity in vivo, with some derivatives showing stronger effects than the reference drugs. This study suggests that purine-2,6-dione derivatives could serve as a novel class of analgesic and anti-inflammatory drugs, offering an alternative to current treatments (Zygmunt et al., 2015).

properties

IUPAC Name

7-[(2,4-dichlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N6O2/c1-3-25-6-8-26(9-7-25)18-22-16-15(17(28)23-19(29)24(16)2)27(18)11-12-4-5-13(20)10-14(12)21/h4-5,10H,3,6-9,11H2,1-2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTXYWNVZHYJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CC4=C(C=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,4-dichlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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